(E)-3-[4-(2-methoxyphenyl)piperazino]-N-(2-methylphenyl)-2-butenamide
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Overview
Description
(E)-3-[4-(2-methoxyphenyl)piperazino]-N-(2-methylphenyl)-2-butenamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a methoxyphenyl group and a butenamide moiety, making it structurally unique and functionally versatile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-(2-methoxyphenyl)piperazino]-N-(2-methylphenyl)-2-butenamide typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyaniline with ethylene glycol to form 1-(2-methoxyphenyl)piperazine.
Butenamide Formation: The piperazine intermediate is then reacted with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired butenamide compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For controlled synthesis and high purity.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Automated Purification Systems: To streamline the purification process and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[4-(2-methoxyphenyl)piperazino]-N-(2-methylphenyl)-2-butenamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The butenamide moiety can be reduced to form the corresponding butylamide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of saturated amides.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
(E)-3-[4-(2-methoxyphenyl)piperazino]-N-(2-methylphenyl)-2-butenamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-[4-(2-methoxyphenyl)piperazino]-N-(2-methylphenyl)-2-butenamide involves:
Molecular Targets: Binding to specific receptors or enzymes, modulating their activity.
Pathways Involved: Influencing signaling pathways related to its target receptors, potentially affecting cellular processes such as proliferation, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-[4-(2-chlorophenyl)piperazino]-N-(2-methylphenyl)-2-butenamide
- (E)-3-[4-(2-fluorophenyl)piperazino]-N-(2-methylphenyl)-2-butenamide
- (E)-3-[4-(2-nitrophenyl)piperazino]-N-(2-methylphenyl)-2-butenamide
Uniqueness
(E)-3-[4-(2-methoxyphenyl)piperazino]-N-(2-methylphenyl)-2-butenamide is unique due to its methoxyphenyl substitution, which can influence its chemical reactivity and biological activity compared to its analogs with different substituents.
This compound’s distinct structure and properties make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
(E)-3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(2-methylphenyl)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-17-8-4-5-9-19(17)23-22(26)16-18(2)24-12-14-25(15-13-24)20-10-6-7-11-21(20)27-3/h4-11,16H,12-15H2,1-3H3,(H,23,26)/b18-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHDIPYTOANDBA-FBMGVBCBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C=C(C)N2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C=C(\C)/N2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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